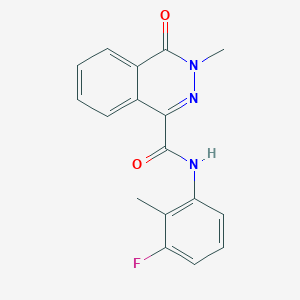![molecular formula C18H23N5OS B6135181 2-Methyl-4-(pyrrolidin-1-YL)-6-[4-(thiophene-2-carbonyl)piperazin-1-YL]pyrimidine](/img/structure/B6135181.png)
2-Methyl-4-(pyrrolidin-1-YL)-6-[4-(thiophene-2-carbonyl)piperazin-1-YL]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-4-(pyrrolidin-1-YL)-6-[4-(thiophene-2-carbonyl)piperazin-1-YL]pyrimidine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrimidine core substituted with pyrrolidine, thiophene, and piperazine moieties, making it a versatile molecule for chemical synthesis and research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(pyrrolidin-1-YL)-6-[4-(thiophene-2-carbonyl)piperazin-1-YL]pyrimidine typically involves multi-step organic reactions. One common approach is to start with a pyrimidine derivative, which undergoes sequential substitution reactions to introduce the pyrrolidine and piperazine groups. The thiophene-2-carbonyl group is then introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures. Continuous flow chemistry and automated synthesis platforms can also be employed to scale up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-4-(pyrrolidin-1-YL)-6-[4-(thiophene-2-carbonyl)piperazin-1-YL]pyrimidine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the thiophene-2-carbonyl moiety can be reduced to an alcohol.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide, while reduction of the carbonyl group can produce a thiophene alcohol derivative.
Applications De Recherche Scientifique
2-Methyl-4-(pyrrolidin-1-YL)-6-[4-(thiophene-2-carbonyl)piperazin-1-YL]pyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: It is investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: The compound’s unique properties make it useful in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 2-Methyl-4-(pyrrolidin-1-YL)-6-[4-(thiophene-2-carbonyl)piperazin-1-YL]pyrimidine involves its interaction with specific molecular targets. The pyrimidine core can bind to nucleic acids or proteins, while the thiophene and piperazine groups enhance its binding affinity and specificity. This compound may inhibit or activate certain enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-4-(piperidin-1-YL)-6-[4-(thiophene-2-carbonyl)piperazin-1-YL]pyrimidine: Similar structure but with a piperidine ring instead of pyrrolidine.
2-Methyl-4-(pyrrolidin-1-YL)-6-[4-(furan-2-carbonyl)piperazin-1-YL]pyrimidine: Similar structure but with a furan ring instead of thiophene.
2-Methyl-4-(pyrrolidin-1-YL)-6-[4-(benzoyl)piperazin-1-YL]pyrimidine: Similar structure but with a benzoyl group instead of thiophene-2-carbonyl.
Uniqueness
What sets 2-Methyl-4-(pyrrolidin-1-YL)-6-[4-(thiophene-2-carbonyl)piperazin-1-YL]pyrimidine apart is its combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of the thiophene-2-carbonyl group, in particular, enhances its potential for interactions with biological targets, making it a valuable compound for research and development.
Propriétés
IUPAC Name |
[4-(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5OS/c1-14-19-16(21-6-2-3-7-21)13-17(20-14)22-8-10-23(11-9-22)18(24)15-5-4-12-25-15/h4-5,12-13H,2-3,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDWABDSXCCQKHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=CC=CS3)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]-N-(4-bromo-2-chlorophenyl)acetamide](/img/structure/B6135098.png)
![(5-{[({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]methyl}-2-ethoxyphenyl)methanol](/img/structure/B6135106.png)
![N-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}-1-phenyl-3-(1H-1,2,4-triazol-1-yl)-1-propanamine](/img/structure/B6135108.png)
![2-cyclopropyl-8-(2-methoxyethyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6135119.png)
![2-[1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]-N-ethyl-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B6135128.png)
![3-(dimethylamino)-N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}benzamide](/img/structure/B6135134.png)
![(2,5-dimethoxyphenyl)-[4-(pyrrolidine-1-carbonyl)phenyl]methanone](/img/structure/B6135148.png)
![N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6135156.png)
![4-(2,3-dihydro-1H-inden-2-yl)-3-[2-[4-(furan-2-carbonyl)-1,4-diazepan-1-yl]-2-oxoethyl]piperazin-2-one](/img/structure/B6135164.png)
![2-{[(5-Chloro-2-phenoxyphenyl)amino]methylidene}-5-phenylcyclohexane-1,3-dione](/img/structure/B6135190.png)
![6-AMINO-3-(3,4-DICHLOROPHENYL)-4-(2-PROPOXYPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE](/img/structure/B6135191.png)
![4-[1-(Pyridin-3-ylmethyl)piperidin-3-yl]morpholine](/img/structure/B6135192.png)

![4-[(Z)-(4-phenylpiperazin-1-yl)iminomethyl]benzene-1,3-diol](/img/structure/B6135205.png)
